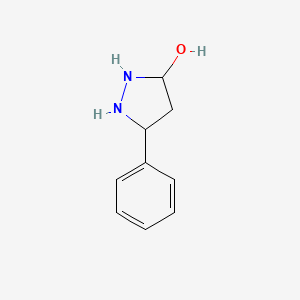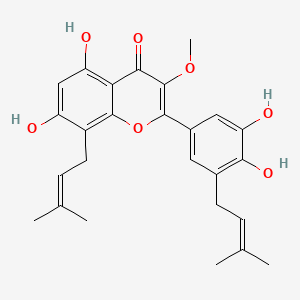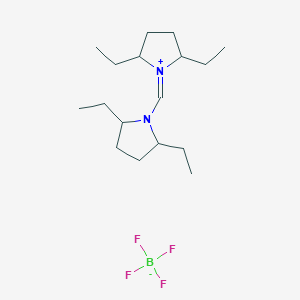
(2R,5R)-1-(((2R,5R)-2,5-Diethylpyrrolidin-1-yl)methylene)-2,5-diethylpyrrolidin-1-ium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5R)-1-(((2R,5R)-2,5-Diethylpyrrolidin-1-yl)methylene)-2,5-diethylpyrrolidin-1-ium tetrafluoroborate is a complex organic compound characterized by its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-1-(((2R,5R)-2,5-Diethylpyrrolidin-1-yl)methylene)-2,5-diethylpyrrolidin-1-ium tetrafluoroborate typically involves the reaction of pyrrolidine derivatives under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,5R)-1-(((2R,5R)-2,5-Diethylpyrrolidin-1-yl)methylene)-2,5-diethylpyrrolidin-1-ium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups.
Applications De Recherche Scientifique
(2R,5R)-1-(((2R,5R)-2,5-Diethylpyrrolidin-1-yl)methylene)-2,5-diethylpyrrolidin-1-ium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in industrial processes for the synthesis of other chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R,5R)-1-(((2R,5R)-2,5-Diethylpyrrolidin-1-yl)methylene)-2,5-diethylpyrrolidin-1-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in their activity and subsequent effects on cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,5R)-2-(tert-butyl)-3,5-dimethylimidazolidin-4-one hydrochloride (trifluoroacetate)
- methyl (2R,5R)-2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate
Uniqueness
(2R,5R)-1-(((2R,5R)-2,5-Diethylpyrrolidin-1-yl)methylene)-2,5-diethylpyrrolidin-1-ium tetrafluoroborate is unique due to its specific structure and properties, which differentiate it from other similar compounds. Its distinct chemical configuration allows for unique interactions and applications in various fields of research.
Propriétés
Formule moléculaire |
C17H33BF4N2 |
|---|---|
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
1-[(2,5-diethylpyrrolidin-1-ium-1-ylidene)methyl]-2,5-diethylpyrrolidine;tetrafluoroborate |
InChI |
InChI=1S/C17H33N2.BF4/c1-5-14-9-10-15(6-2)18(14)13-19-16(7-3)11-12-17(19)8-4;2-1(3,4)5/h13-17H,5-12H2,1-4H3;/q+1;-1 |
Clé InChI |
PNSSZFUCSZDSDY-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.CCC1CCC(N1C=[N+]2C(CCC2CC)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[5-(4-Amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12321274.png)
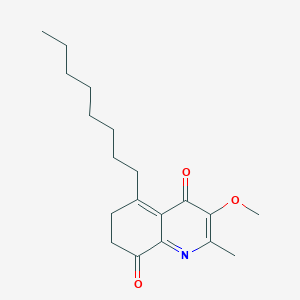
![6-(Furan-3-yl)-9,17-dihydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B12321293.png)
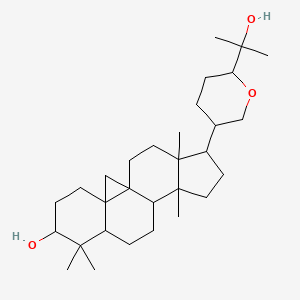
![(11-Acetyloxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl) acetate](/img/structure/B12321299.png)
![(1Z,5Z)-cycloocta-1,5-diene;1-[2-[2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate](/img/structure/B12321301.png)


![10-[3,4-dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B12321320.png)
![4-Hydroxy-7-methyl-2-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B12321334.png)

